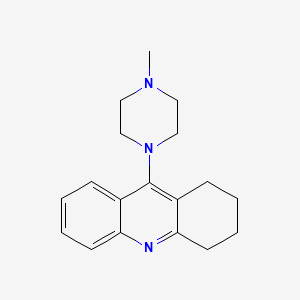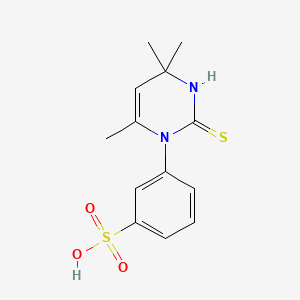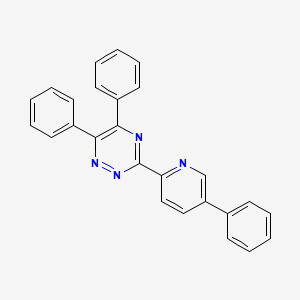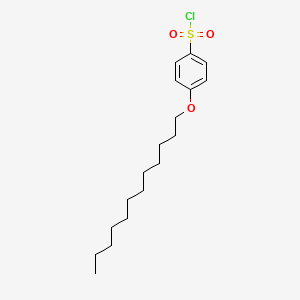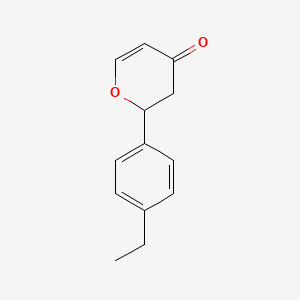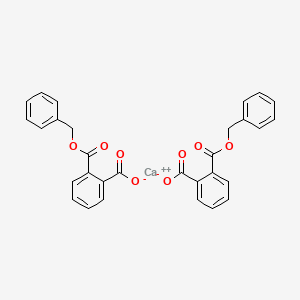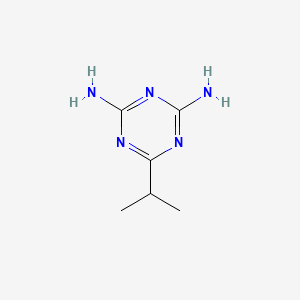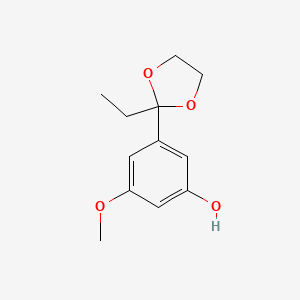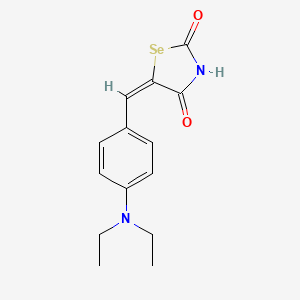
5-((4-Diethylaminophenyl)methylene)selenazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
The synthesis of SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- typically involves a series of chemical reactions starting from readily available precursorsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis .
Chemical Reactions Analysis
SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- can be compared with other similar compounds such as:
Thiazolidine-2,4-dione derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring.
Oxazolidine-2,4-dione derivatives: These compounds have an oxygen atom in place of the selenium atom in the ring structure.
Pyrrolidine-2,4-dione derivatives: These compounds have a different ring structure but similar functional groups.
The uniqueness of SELENAZOLIDINE-2,4-DIONE,5-((4-DIETHYLAMINOPHENYL)METHYLENE)- lies in its selenium-containing ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
77144-00-4 |
|---|---|
Molecular Formula |
C14H16N2O2Se |
Molecular Weight |
323.26 g/mol |
IUPAC Name |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O2Se/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18)/b12-9+ |
InChI Key |
CDNWIQHLSAHXFI-FMIVXFBMSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)[Se]2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


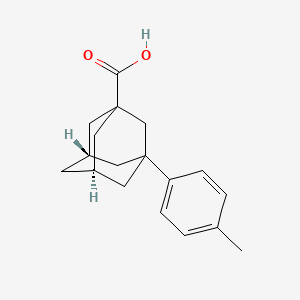

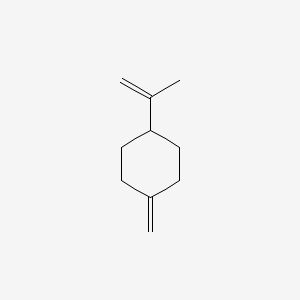
![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)
